molecular formula C24H26N6OS B10876283 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one

2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B10876283
M. Wt: 446.6 g/mol
InChI Key: AUQDYURJIBONCM-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a benzothiazole ring, a phenyl group, and a pyrazolone core, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the phenyl group and the pyrazolone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-yl)ethylamine dihydrochloride
  • 2-(1,3-benzothiazol-2-yl)-4-chloro-3-oxo-4-phenylbutanenitrile
  • Benzothiazole-2-acetonitrile

Uniqueness

Compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

Molecular Formula

C24H26N6OS

Molecular Weight

446.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2-piperazin-1-ylethyl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C24H26N6OS/c1-17(26-13-16-29-14-11-25-12-15-29)21-22(18-7-3-2-4-8-18)28-30(23(21)31)24-27-19-9-5-6-10-20(19)32-24/h2-10,25,28H,11-16H2,1H3

InChI Key

AUQDYURJIBONCM-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1CCNCC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5

Origin of Product

United States

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